Dual HDAC3/PHD2 Inhibition: A Differentiating Polypharmacology Profile Versus Single-Target Piperidine Analogs
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide exhibits nanomolar inhibitory activity at two structurally and functionally distinct targets: HDAC3 (IC₅₀ = 1.80 nM) [1] and PHD2 (IC₅₀ = 2.5 nM) [2]. This dual activity profile is absent in the closest N-substituted analogs that have been profiled. The N-ethyl analog (CAS 1353976-92-7) loses HDAC3 inhibition entirely while acquiring sigma receptor affinity [3], and the N-cyclopropyl analog (CAS 1353988-37-0) has been characterized as a NAPE-PLD inhibitor without reported HDAC or PHD2 activity . The unsubstituted parent N-(piperidin-3-yl)acetamide (CAS 5810-55-9) lacks any reported activity at HDAC3 or PHD2. The simultaneous engagement of both targets by this compound is thus a structurally unique property within the accessible analog space.
| Evidence Dimension | Multi-target inhibitory profile (HDAC3 + PHD2 vs. single or alternative target) |
|---|---|
| Target Compound Data | HDAC3 IC₅₀ = 1.80 nM; PHD2 IC₅₀ = 2.5 nM |
| Comparator Or Baseline | N-Ethyl analog (CAS 1353976-92-7): sigma receptor affinity, no HDAC3/PHD2 data. N-Cyclopropyl analog (CAS 1353988-37-0): NAPE-PLD inhibitor, no HDAC3/PHD2 data. Parent N-(piperidin-3-yl)acetamide: no HDAC3 or PHD2 activity reported. |
| Quantified Difference | Unique dual HDAC3/PHD2 profile not recapitulated by any comparator; N-ethyl substitution diverts activity to sigma receptors; N-cyclopropyl substitution redirects to NAPE-PLD. |
| Conditions | HDAC3: human recombinant enzyme, HDAC Glo assay, 20 min incubation. PHD2: FLAG-tagged enzyme, baculovirus/Sf9 expression, biotinyl-DLDLEMLAPYIPMDDDFQL substrate. Comparator data from independent published studies and BindingDB entries. |
Why This Matters
For discovery programs exploring the intersection of epigenetic regulation and hypoxia response—e.g., in cancer, ischemia, or anemia—this compound provides a single chemical starting point for dual-pathway modulation, reducing screening burden versus purchasing and testing separate single-target analogs.
- [1] BindingDB, Entry BDBM50481803 (CHEMBL5269123). IC₅₀: 1.80 nM; Target: Human recombinant HDAC3; Assay: HDAC Glo assay, 20 min incubation. View Source
- [2] BindingDB, Entry BDBM50385832 (CHEMBL2043004). IC₅₀: 2.5 nM; Target: FLAG-tagged PHD2 expressed in baculovirus-infected insect Sf9 cells. View Source
- [3] Zampieri, D. et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Bioorganic & Medicinal Chemistry, 26(15), 4479–4490. View Source
